1,3,4-Oxadiazol-2-amine, N-ethyl-5-(3,4,5-trimethoxyphenyl)-
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Overview
Description
1,3,4-Oxadiazol-2-amine, N-ethyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the cyclization of acylthiosemicarbazides with iodine . Another common method is the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone, leading to the formation of 2-amino-1,3,4-oxadiazoles . These reactions are usually carried out under mild conditions and yield high purity products.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazol-2-amine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazol-2-amine derivatives undergo various chemical reactions, including:
Oxidation: Using strong oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin in the presence of KI.
Reduction: Typically involves the use of reducing agents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: 1,3-dibromo-5,5-dimethylhydantoin, KI.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenated compounds, base catalysts.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
Scientific Research Applications
1,3,4-Oxadiazol-2-amine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, antibacterial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as energetic compounds.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazol-2-amine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as acetylcholinesterase inhibitors, interacting with crucial amino acids at the catalytic active site and peripheral anionic site of the enzyme . This interaction can lead to the inhibition of enzyme activity, making these compounds potential candidates for the treatment of diseases like Alzheimer’s .
Comparison with Similar Compounds
1,3,4-Oxadiazol-2-amine derivatives can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Another isomer with different chemical properties and biological activities.
1,2,3-Oxadiazole: Less studied but still of interest for its unique reactivity.
1,2,5-Oxadiazole:
The uniqueness of 1,3,4-oxadiazol-2-amine derivatives lies in their broad spectrum of biological activities and their ability to undergo various chemical reactions, making them versatile compounds for drug development and other applications.
Properties
CAS No. |
83796-19-4 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H17N3O4/c1-5-14-13-16-15-12(20-13)8-6-9(17-2)11(19-4)10(7-8)18-3/h6-7H,5H2,1-4H3,(H,14,16) |
InChI Key |
YBVKWIDCMGOLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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